3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile
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Overview
Description
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile is an organic compound with the molecular formula C6H11N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a nitrile compound in the presence of a hydroperoxide. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diazenyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) are used.
Substitution: Nucleophiles like cyanide ions (CN-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diazenyl compounds.
Scientific Research Applications
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile involves its interaction with molecular targets through its diazenyl and nitrile groups. The diazenyl group can undergo redox reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile compound with similar reactivity.
Hydroperoxypropanenitrile: Contains a hydroperoxide group similar to 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile.
Diazenylpropanenitrile: Contains a diazenyl group similar to the target compound.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
76680-63-2 |
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Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(2-hydroperoxypropan-2-yldiazenyl)propanenitrile |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,11-10)9-8-5-3-4-7/h10H,3,5H2,1-2H3 |
InChI Key |
IJARPVOXIWORFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=NCCC#N)OO |
Origin of Product |
United States |
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